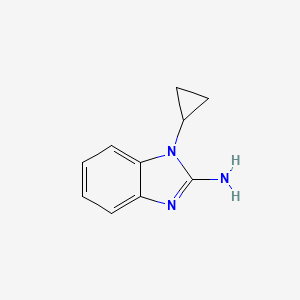

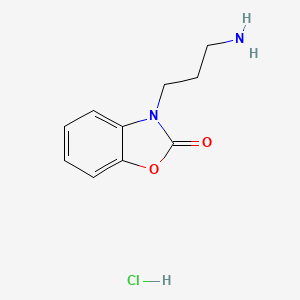

3-(3-Amino-propyl)-3H-benzooxazol-2-one hydrochloride

Overview

Description

3-Amino-1-propanethiol hydrochloride (APT) is an aminoalkylthiol that forms a self-assembled monolayer (SAM) of amine terminated alkanethiol .

Synthesis Analysis

3-Aminopropyltriethoxysilane (APTES) is one of the most important silicon compounds in chemistry for the synthesis of materials. It has extensively been used as a silanization agent for the chemical modification of metal oxide nanoparticle (MONP) surfaces .

Molecular Structure Analysis

N-(3-Aminopropyl)methacrylamide hydrochloride (APMA) is an aminoalkyl methacrylamide which can be synthesized by adding 1,3-diaminopropane to 1,3-diaminopropane dihydrogen chloride solution and further mixing the solution with methacrylic anhydride and hydroquinone .

Chemical Reactions Analysis

APTES is frequently used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules. It can also be used for covalent attaching of organic films to metal oxides such as silica and titania .

Physical And Chemical Properties Analysis

APTES is an aminosilane frequently used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules. It can also be used for covalent attaching of organic films to metal oxides such as silica and titania .

Scientific Research Applications

Dopamine Receptor Agonists

Research has highlighted the significance of compounds like pramipexole, an amino-benzathiazole, which shows high affinity for dopamine D2-like receptors, particularly at dopamine D3 receptors. This property underlines its effectiveness in treating Parkinson's disease and distinguishes it from other ergot dopamine receptor agonists by its receptor selectivity and efficacy in stimulating dopamine receptors (Piercey et al., 1996).

Biomonitoring of Aromatic Amines

Another study focuses on the biomonitoring of heterocyclic aromatic amines, such as MeIQx, in human urine. This research is crucial for understanding human exposure to these compounds, which are present in cooked meat. The study developed a method for analyzing the N2-glucuronide conjugate of 2-hydroxyamino-3,8-dimethylimidazo[4,5-f]quinoxaline, providing insights into the metabolism of these compounds in vivo (Stillwell et al., 1999).

AMPA Receptors and Neurological Diseases

The development of novel PET ligands like [11C]HMS011, targeting AMPA receptors, is another area of interest. These receptors are crucial for fast glutamatergic excitatory signaling in the brain and are implicated in various neuropsychiatric diseases. The study conducted a human PET study to evaluate the safety and kinetics of [11C]HMS011, providing valuable data for future research on AMPA receptor involvement in diseases (Takahata et al., 2017).

Cognitive Deficits in Alzheimer Disease

Research into the efficacy and safety of LY451395, a positive modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid, in patients with Alzheimer disease has been conducted. This study aimed to investigate its potential in treating cognitive deficits associated with Alzheimer disease but found no significant improvement in cognitive scales compared to placebo (Chappell et al., 2007).

Decongestant Activity of Xylometazoline

A study on xylometazoline hydrochloride, an imidazoline derivative, investigated its decongestant activity in a new formulation. This research is relevant for understanding how modifications in drug formulations can enhance efficacy and reduce side effects, providing insights into the development of better therapeutic agents (Castellano & Mautone, 2002).

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-(3-aminopropyl)-1,3-benzoxazol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2.ClH/c11-6-3-7-12-8-4-1-2-5-9(8)14-10(12)13;/h1-2,4-5H,3,6-7,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZAETKJWKHRCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)O2)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Amino-propyl)-3H-benzooxazol-2-one hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Piperidin-4-YL)-1H-pyrrolo[2,3-B]pyridine dihydrochloride](/img/structure/B1521683.png)

![[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine hydrochloride](/img/structure/B1521692.png)

![[3-(2-Phenylethoxy)phenyl]boronic acid](/img/structure/B1521694.png)